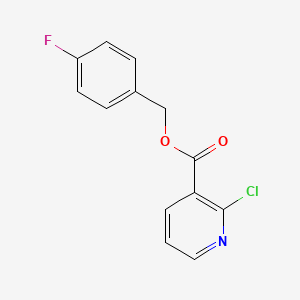

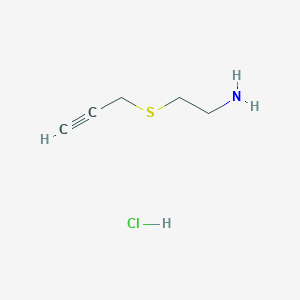

![molecular formula C17H15FN2OS2 B2869026 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942007-93-4](/img/structure/B2869026.png)

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that combines structural features from thiazole and acetamide chemistry. This compound is part of a family known for their applications in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

作用機序

Target of Action

Similar compounds have been reported to inhibit cyclooxygenase , suggesting that this compound might also target similar enzymes or pathways.

Mode of Action

It is suggested that due to the excited state intramolecular proton transfer (esipt) properties, the compound exhibits emission characteristics . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemical Pathways

Based on the frontier molecular orbitals, it was found that the degree of charge transfer gradually increased with an increase in solvent polarity . This suggests that the compound might interact with biochemical pathways involving charge transfer processes.

Pharmacokinetics

The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .

Result of Action

The compound, along with its difluoroboron complexes, has been used as luminescent materials . All luminescent materials exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the electroluminescence performance of the difluoroboron complex-based doped devices is superior to the ligand .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide generally involves a multi-step process:

Step 1: Synthesis of 6-fluorobenzo[d]thiazole.

Reaction: Starting from commercially available 2-aminothiophenol, it undergoes a cyclization reaction with a fluorinated carboxylic acid derivative.

Conditions: Elevated temperature, typically with a dehydrating agent.

Step 2: Preparation of 4-(ethylthio)aniline.

Reaction: The ethylation of 4-aminothiophenol to introduce the ethylthio group.

Conditions: Alkyl halides (ethyl iodide) and a base (like sodium hydride) in an organic solvent (e.g., THF).

Step 3: Coupling Reaction.

Reaction: The final coupling involves a condensation reaction between the 6-fluorobenzo[d]thiazole and 4-(ethylthio)aniline with an acyl chloride.

Conditions: Typically carried out under acidic or basic conditions depending on the specific reagents used.

Industrial Production Methods: The industrial production of this compound would likely optimize each step to maximize yield and purity. This could involve high-throughput synthesis techniques, continuous flow reactors, and robust purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups (if present) could be reduced to amines.

Substitution: Electrophilic aromatic substitution reactions on the benzothiazole or phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogenation catalysts like palladium on carbon.

Substitution: Various halogenation reagents like N-bromosuccinimide (NBS).

Major Products:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Corresponding amines or reduction to the ethyl group.

Substitution: Halogenated derivatives.

科学的研究の応用

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Its functional groups can be manipulated for catalytic properties.

Biology:

Antimicrobial Agents: Potential application due to the benzothiazole moiety.

Medicine:

Pharmacological Studies: Investigated for potential therapeutic effects in various diseases due to its structural resemblance to other biologically active compounds.

Industry:

Material Science: Used in the development of advanced materials such as pharmaceuticals and agrochemicals.

類似化合物との比較

Benzothiazole Derivatives: Known for their diverse biological activities.

Acetamide Derivatives: Frequently found in pharmaceuticals with analgesic and anti-inflammatory properties.

Uniqueness: 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide stands out due to the combination of its ethylthio group and fluorinated benzothiazole structure, offering unique chemical reactivity and potential biological activity that sets it apart from other compounds in its class.

And that’s all for this compound. I’d say it’s pretty versatile, don’t you think?

特性

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS2/c1-2-22-13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)23-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZOCLFZBMGECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

![8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868946.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)

![[(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Methoxy-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2868958.png)